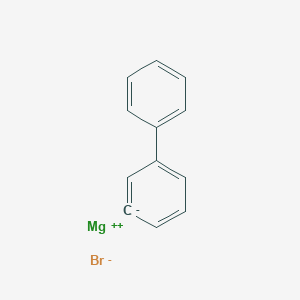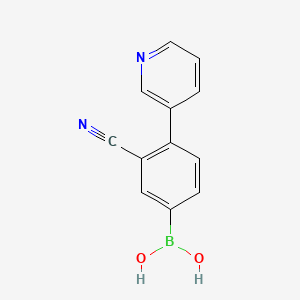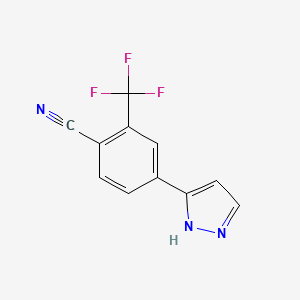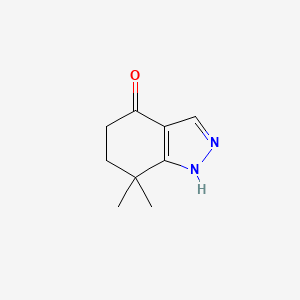
(R)-2-(Phenoxymethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Phenoxymethyl)piperazine is a chiral compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly found in various pharmaceutical agents. The ®-enantiomer of 2-(Phenoxymethyl)piperazine is particularly significant due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Phenoxymethyl)piperazine typically involves the reaction of ®-2-chloromethylphenol with piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-(Phenoxymethyl)piperazine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the enantiomeric purity of the compound.
Types of Reactions:
Oxidation: ®-2-(Phenoxymethyl)piperazine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
®-2-(Phenoxymethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in the treatment of various diseases, including neurological disorders and infections.
Industry: ®-2-(Phenoxymethyl)piperazine is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ®-2-(Phenoxymethyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparaison Avec Des Composés Similaires
2-(Phenoxymethyl)piperazine: The non-chiral version of the compound.
N-Phenylpiperazine: Another piperazine derivative with different substituents.
1-(2-Pyrimidinyl)piperazine: A piperazine derivative with a pyrimidine ring.
Uniqueness: ®-2-(Phenoxymethyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or other substituted counterparts. The specific ®-enantiomer may exhibit higher potency or selectivity for certain biological targets, making it a valuable compound in drug development and research.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
(2R)-2-(phenoxymethyl)piperazine |
InChI |
InChI=1S/C11H16N2O/c1-2-4-11(5-3-1)14-9-10-8-12-6-7-13-10/h1-5,10,12-13H,6-9H2/t10-/m1/s1 |
Clé InChI |
GBVPXQRNCFCNHS-SNVBAGLBSA-N |
SMILES isomérique |
C1CN[C@H](CN1)COC2=CC=CC=C2 |
SMILES canonique |
C1CNC(CN1)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8351722.png)



![(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)





